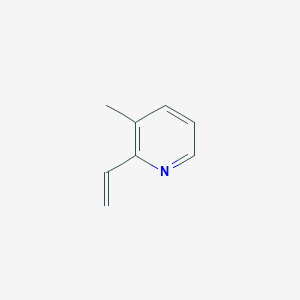

3-Methyl-2-vinylpyridine

Description

Significance of Vinylpyridine Scaffolds in Organic Chemistry

Vinylpyridine scaffolds are versatile building blocks in organic chemistry, valued for their utility in synthesizing a wide array of more complex molecules. rsc.orgmdpi.com The pyridine (B92270) ring, a nitrogen-bearing heterocycle, is a core component in over 7,000 existing drug molecules and is a precursor for many pharmaceuticals and agrochemicals. uni-bayreuth.de The presence of the vinyl group provides a reactive handle for numerous chemical transformations.

Vinylpyridines are effective Michael acceptors, readily undergoing conjugate additions with various nucleophiles to form C-C, C-N, and C-S bonds. acs.org This reactivity has been harnessed in reactions like the aza-Morita–Baylis–Hillman (aza-MBH) reaction to construct complex heterocyclic structures such as triarylsubstituted 3-pyrrolines. acs.org In this context, the electron-deficient nature of the pyridine ring activates the vinyl group for nucleophilic attack. acs.org Furthermore, vinylpyridines have been developed as tunable covalent warheads for targeting specific amino acid residues, like cysteine, in proteins, which is a significant strategy in modern drug discovery. Their derivatives are also employed as monomers for creating functional polymers and latexes with strong adhesive properties. mdpi.com

Overview of Pyridine Ring Substitution Effects on Reactivity and Polymerization

The position and nature of substituents on the pyridine ring profoundly influence the electronic properties and steric environment of the molecule, which in turn dictates its reactivity and polymerization behavior. The nitrogen atom in the pyridine ring is electron-withdrawing, and its position relative to the vinyl group is a key determinant of reactivity. rsc.orgwikipedia.org

In 2- and 4-vinylpyridines, the nitrogen atom can effectively delocalize electron density from the vinyl group through resonance, enhancing its electrophilicity and making it a good substrate for conjugate additions. nih.gov Conversely, 3-vinylpyridines lack this direct conjugation, which can lead to significantly different or diminished reactivity in certain reactions. rsc.orgnih.gov For instance, in some photochemical [2+2]-cycloaddition reactions, 3-substituted vinyl pyridines have been found to be poor substrates compared to their 2- and 4-substituted counterparts. nih.gov The electronic nature of other substituents also plays a critical role; electron-withdrawing groups on the pyridine ring can further activate the vinyl group. acs.org

Unique Position of 3-Methyl-2-vinylpyridine within the Vinylpyridine Family

This compound is a substituted pyridine that holds a distinct position within its chemical family due to the specific placement of its methyl and vinyl groups. Its synthesis can be achieved from precursors like 2,3-lutidine (B1584814) or 3-methyl-2-pyridinecarboxaldehyde. acs.orgchemicalbook.com The compound exists as a liquid and requires storage at low temperatures in an inert atmosphere. sigmaaldrich.combldpharm.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 22382-94-1 | sigmaaldrich.combldpharm.comsigmaaldrich.cn |

| Molecular Formula | C₈H₉N | sigmaaldrich.combldpharm.com |

| Molecular Weight | 119.16 g/mol | bldpharm.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.combldpharm.com |

The reactivity of this compound is influenced by the electronic and steric effects of the 3-methyl group. While 3-substituted vinylpyridines can be unreactive in certain contexts nih.gov, the specific substitution pattern of this compound allows it to participate in various transformations. For example, its phosphate (B84403) and bromide salts have been synthesized and their crystal structures characterized, indicating its ability to form stable crystalline materials. researchgate.netresearchgate.net

Perhaps the most notable characteristic of this compound is its behavior in anionic polymerization. Research has shown that the anionic polymerization of this monomer leads to a highly isotactic polymer. ufl.eduacs.org This high degree of stereocontrol is attributed to the steric interaction of the 3-methyl group with the penultimate pyridine ring of the growing polymer chain, which forces the chain end into a helical conformation. ufl.eduacs.org This conformation makes one face of the incoming monomer more accessible for addition, leading to a predominantly isotactic structure. ufl.edu Furthermore, the living carbanion intermediate formed during the polymerization of this compound is observed to exist exclusively as the 'Z' geometric isomer, in contrast to the mixture of 'E' and 'Z' isomers found for the unsubstituted 2-vinylpyridine (B74390) anion. ufl.edu This isomeric purity is a key factor in the resulting polymer's stereochemistry. ufl.edu

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-7(2)5-4-6-9-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXYZOUPVPNERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2 Vinylpyridine and Analogues

Direct Synthesis Routes

Direct synthesis of 3-methyl-2-vinylpyridine and its analogues, such as 2-vinylpyridine (B74390), predominantly involves the elimination of water from a precursor alcohol. This dehydration step is a critical transformation, governed by specific mechanistic principles and catalytic influences.

The formation of the vinyl group in this compound is typically achieved through the dehydration of 2-(3-methyl-2-pyridyl)ethanol. This reaction proceeds via an elimination mechanism. In many industrial preparations for the analogous 2-vinylpyridine, the dehydration of 2-(2-pyridyl)ethanol is accomplished by distillation from a strong alkali like sodium hydroxide (B78521) (NaOH). wikipedia.orggoogle.com This process often involves the simultaneous steam distillation of the resulting vinylpyridine as it is formed. google.com

The mechanism can be influenced by the reagents used. For instance, general alcohol dehydration can occur through an E2 elimination mechanism, particularly when a poor leaving group like a hydroxyl (-OH) is converted into a better one. vaia.com Reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can facilitate this by forming a dichlorophosphate (B8581778) intermediate, which is a good leaving group. The pyridine then acts as a base to abstract a proton from an adjacent carbon, leading to the formation of the double bond. vaia.com In other systems, such as those using solid acid catalysts, an E1 mechanism may be operative. nih.gov

A key challenge during dehydration is preventing the polymerization of the highly reactive vinylpyridine product. The use of polymerization inhibitors, such as 4-tert-butylcatechol (B165716) or methylene (B1212753) blue, is common during distillation to ensure a stable final product. wikipedia.orggoogle.com

A variety of catalytic systems are employed to facilitate the dehydration of pyridylethanols. The choice of catalyst influences reaction conditions, yield, and selectivity.

Strong inorganic bases are a cornerstone of this synthesis. Aqueous solutions of sodium hydroxide are frequently used to induce dehydration, with the reaction often carried out at elevated temperatures (100-250 °C) and atmospheric pressure. google.com The process can be designed for the continuous removal of the vinylpyridine product via distillation as it forms, driving the equilibrium forward and achieving high yields, often over 95%. google.com

Table 1: Catalytic Systems for Dehydration of 2-Pyridylethanol Analogues

| Catalyst/Reagent | Precursor | Product | Conditions | Yield | Source |

| 50% aq. NaOH | 2-(2-Pyridyl)ethanol | 2-Vinylpyridine | 150-160 °C, atmospheric pressure, simultaneous steam distillation | 96.4% | google.com |

| 40-50% aq. NaOH | Pyridine ethanol | Vinylpyridine | 140-190 °C, reduced pressure (600-700 mmHg), Methylene blue inhibitor | >80% | google.com |

Beyond basic catalysts, solid acid catalysts like γ-alumina and zeolites (e.g., ZSM-5) are widely studied for alcohol dehydration to produce alkenes such as ethylene (B1197577) and propylene. nih.govpyroco2.eu These catalysts function at temperatures ranging from 220 °C to over 400 °C and can achieve very high conversion and selectivity. nih.gov While specific applications to this compound are less documented in these sources, the principles are transferable and suggest potential alternative catalytic routes.

Precursor Synthesis and Functionalization

The primary precursor, 2-(3-methyl-2-pyridyl)ethanol, is synthesized through the condensation of 3-methyl-2-picoline (3-methyl-2-methylpyridine) with an aldehyde, most commonly formaldehyde (B43269). wikipedia.orgontosight.ai This reaction is analogous to the industrial preparation of 2-(2-pyridyl)ethanol from 2-picoline and formaldehyde. wikipedia.org

The reaction is typically performed in an autoclave under pressure at temperatures between 140-200 °C. wikipedia.orggoogle.com The use of a basic catalyst, such as triethylamine, can improve the selectivity of the reaction by enhancing the nucleophilicity of the picoline. google.com After the reaction, the resulting pyridylethanol is separated from unreacted starting materials and purified, often by vacuum distillation. acs.org

Alternative laboratory-scale syntheses of 2-(3-methyl-2-pyridyl)ethanol include the reduction of corresponding aldehydes (e.g., 3-methyl-2-pyridinecarboxaldehyde) or the reaction of this aldehyde with a suitable single-carbon nucleophile. ontosight.ai

Table 2: Synthesis of Pyridylethanol Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Base | Temperature | Product | Yield | Selectivity | Source |

| 2-Methylpyridine | Paraformaldehyde | Triethylamine | 140 °C | 2-(2-Pyridyl)ethanol | - | - | google.com |

| 3-Methylpyridine (B133936) | Paraformaldehyde | Triethylamine | 140 °C | 1-Phenyl-2-(pyridin-3-yl)ethanol* | 86% | 93% | google.com |

| 2-Methylpyridine | Acetaldehyde | Triethylamine | 140 °C | 1-(2-Pyridyl)propan-2-ol | - | - | google.com |

| Note: The product listed in the source patent for this specific example appears to be a different structure, but the general method for reacting methylpyridines with aldehydes is detailed. |

Alternative Synthetic Pathways via Methylpyridine Intermediates

Alternative routes to vinylpyridines can bypass the alcohol dehydration step. The Wittig reaction provides one such pathway. For example, this compound can be synthesized from 3-methyl-2-pyridinecarboxaldehyde by reacting it with a phosphonium (B103445) ylide, such as that generated from methyltriphenylphosphonium (B96628) iodide. chemicalbook.com

Another strategy involves the direct condensation of a sufficiently activated methylpyridine with an aldehyde. Research has shown that 2-methyl-3-nitropyridines can react with various aromatic aldehydes in the presence of a catalytic amount of piperidine (B6355638) to yield 2-styryl-3-nitropyridines. mdpi.com This method produces the pure trans-isomer of the alkene, offering excellent stereochemical control. mdpi.com This highlights a metal-free alternative to palladium-catalyzed cross-coupling reactions like the Heck reaction for forming the vinyl group. mdpi.com

The functionalization of the pyridine ring itself is another area of interest. While many methods focus on activating a methyl group, other strategies involve activating the pyridine ring for direct vinylation, though this is less common for the synthesis of 2-vinylpyridines compared to the condensation-dehydration route. uiowa.eduyoutube.com

Control over Regioselectivity and Stereochemistry in Synthesis

Controlling where reactions occur on the pyridine ring (regioselectivity) and the spatial arrangement of atoms in the final product (stereochemistry) is paramount in chemical synthesis.

In the context of this compound synthesis, regioselectivity is primarily determined by the starting material, 3-methyl-2-picoline. The condensation with formaldehyde selectively occurs at the 2-methyl group due to its activation by the adjacent ring nitrogen.

Stereochemical control is most relevant to the geometry of the newly formed double bond. As mentioned, methods like the direct condensation of 2-methyl-3-nitropyridines with aldehydes have been shown to produce exclusively the trans-isomer of the resulting vinyl group. mdpi.com This level of control is highly desirable as it avoids the need to separate isomers later.

While much of the stereochemical research on vinylpyridines focuses on their subsequent polymerization, these studies provide insight into the monomer's nature. acs.orgrsc.orgufl.edu For instance, the anionic polymerization of this compound leads to a predominantly isotactic polymer, which suggests that the monomer approaches the growing polymer chain in a highly ordered fashion. acs.org This is attributed to interactions between the 3-methyl group of the incoming monomer and the penultimate pyridine ring of the polymer chain. acs.orgufl.edu This inherent stereoregulation during polymerization underscores the unique structural influence of the 3-methyl substituent on the monomer's reactivity.

Polymerization Chemistry of 3 Methyl 2 Vinylpyridine

Anionic Polymerization Processes

The anionic polymerization of 3-methyl-2-vinylpyridine is a chain-growth process initiated by a nucleophilic attack on the β-carbon of the vinyl group. This reaction is highly sensitive to the choice of initiator, solvent, and counterion, all of which play a crucial role in the kinetics and stereochemistry of the polymerization.

Initiation Mechanisms with Organometallic Species

The initiation of this compound polymerization can be achieved using a variety of organometallic species, with organolithium compounds being particularly common. However, due to the polar nature of the monomer, side reactions such as nucleophilic attack on the pyridine (B92270) ring can occur with highly reactive initiators like n-butyllithium. To circumvent this, more sterically hindered and less nucleophilic initiators are often preferred.

A well-documented initiator for the controlled polymerization of this compound is the lithium salt of 2-ethyl-3-methylpyridine. acs.org This initiator, being structurally similar to the monomer, provides a "model" initiation step that leads to a more controlled polymerization process. The initiation proceeds via the nucleophilic addition of the carbanion to the vinyl group of the monomer, forming a new, propagating carbanionic species.

Other organometallic initiators that have been successfully employed for the anionic polymerization of 2-vinylpyridine (B74390) derivatives, and are therefore relevant to the 3-methyl substituted monomer, include:

Grignard reagents (RMgX): These have been shown to produce highly isotactic poly(2-vinylpyridine). karger.com

Alkali metal amides: In combination with activators, alkali metal amides can initiate the polymerization of 2-vinylpyridine. google.com

Complex initiators: Systems such as diphenylmethyl potassium (DPM-K) are effective for the living polymerization of functionalized vinylpyridines. researchgate.net

The choice of initiator is critical as it not only starts the polymerization but also introduces the counterion that will influence the stereochemistry of the entire polymer chain.

Propagation and Chain-End Structures in Anionic Polymerization

Following initiation, the propagation of the polymer chain occurs through the sequential addition of monomer units to the active carbanionic chain end. The structure of this propagating chain end is of paramount importance in dictating the stereochemistry of the resulting polymer.

In the anionic polymerization of this compound, the active chain end is a carbanion that is stabilized by resonance with the pyridine ring. A key feature of the poly(this compound) chain end is its propensity to form a helical conformation. This helical structure is attributed to the steric interaction between the methyl group on the 3-position of the terminal pyridine ring and the penultimate pyridine ring in the polymer backbone. acs.orgufl.edu This conformation plays a significant role in directing the approach of the incoming monomer, thereby influencing the stereochemical placement.

The propagating species exists as an ion pair with the metal counterion. The nature of this ion pair (contact vs. solvent-separated) and the coordination of the counterion with the pyridine nitrogen atoms of the polymer chain are crucial factors. It has been proposed that the counterion is stabilized not by the penultimate pyridine ring, but by the antepenultimate one. ufl.edu This interaction locks the chain end into a specific conformation, which in turn favors a particular mode of monomer addition.

Stereochemical Control and Regioregularity

The stereochemistry of poly(this compound) is a complex interplay of steric and electronic factors, heavily influenced by the polymerization conditions. The regularity of the polymer chain is typically analyzed in terms of triads (meso, m; racemic, r), which describe the relative stereochemistry of adjacent chiral centers along the polymer backbone.

Studies on the oligomers of this compound have provided detailed insights into the stereochemistry of the polymerization process. It has been observed that the stereochemistry of the initial addition steps differs from that of the subsequent propagation.

Specifically, the methylation of the dimer model of the living polymer results in a predominantly racemic-like diad (approximately 75%). acs.org However, for the trimer and higher oligomers, the stereochemistry of methylation shifts to being predominantly meso-like (70-80%). acs.org This change suggests that as the polymer chain grows, the steric and electronic environment at the active center evolves, leading to a change in the preferred stereochemical outcome. The vinyl addition itself is predominantly meso (isotactic) for all degrees of polymerization, with values ranging from 87-92%. acs.org This high degree of isotacticity in the polymer is a direct consequence of the helical chain end conformation. acs.orgufl.edu

| Oligomer | Methylation Stereochemistry | Vinyl Addition Stereochemistry |

|---|---|---|

| Dimer | Predominantly Racemic-like (75%) | Predominantly Meso (87-92%) |

| Trimer and Higher | Predominantly Meso-like (70-80%) | Predominantly Meso (87-92%) |

The counterion associated with the propagating carbanion plays a pivotal role in determining the stereochemical outcome of the polymerization. While detailed studies across a wide range of counterions for this compound are limited, the principles observed for the parent monomer, 2-vinylpyridine, can be extrapolated.

For 2-vinylpyridine, the stereoselectivity is highly dependent on the size of the alkali metal counterion. scispace.com Smaller counterions, such as Li⁺, which can coordinate more strongly with the penultimate pyridine nitrogen, tend to favor the formation of isotactic polymer. This is because the coordination leads to a more rigid and defined structure at the propagating chain end, which in turn directs the incoming monomer to add in a stereospecific manner.

In the case of this compound, the use of a lithium counterion in tetrahydrofuran (B95107) (THF) leads to a highly isotactic polymer (approximately 80% isotactic). acs.org This high isotacticity is consistent with the formation of a helical chain conformation stabilized by the lithium counterion's interaction with the polymer backbone. Larger or more extensively solvated counterions would be expected to lead to a decrease in stereoselectivity, as the interaction with the penultimate pyridine group becomes weaker, allowing for more conformational freedom at the chain end.

In the anionic polymerization of 2-vinylpyridine, the propagating carbanion can exist as two distinct geometric isomers, designated as (E) and (Z), due to restricted rotation around the carbon-carbon bond between the α-carbon and the pyridine ring. The ratio of these isomers is influenced by the counterion. ufl.edu

However, for this compound, a significant deviation from this behavior is observed. Studies have shown the presence of only the (Z) geometric isomer of the living carbanion intermediate. ufl.edu This is likely due to the steric hindrance imposed by the 3-methyl group, which favors the formation of the (Z)-isomer where the bulkier parts of the molecule are positioned away from each other.

The exclusive presence of the (Z)-isomer has profound implications for the propagation kinetics and stereochemistry. It simplifies the polymerization mechanism as there is only one type of active species propagating, as opposed to the two co-existing for 2-vinylpyridine. This single, well-defined propagating species, in conjunction with the helical chain end conformation, is a key factor in the high degree of isotacticity observed in the anionic polymerization of this compound. The propagation proceeds through the addition of the monomer to this (Z)-carbanion, with the stereochemical outcome being dictated by the energetically favored approach of the monomer to the helical chain end.

Helical Conformation of Polymer Chains

The stereochemical structure of poly(this compound) presents a fascinating case in polymer chemistry. Research has shown that this polymer tends to adopt a helical conformation. This ordering is attributed to the steric interactions between the methyl group on the pyridyl ring and the preceding pyridyl ring in the polymer chain. ufl.edu

Anionic polymerization of this compound has been instrumental in elucidating its stereochemistry. Studies of the carbanion intermediates formed during polymerization have revealed the presence of (E) and (Z) geometric isomers. In the case of the living polymer of this compound in tetrahydrofuran (THF), only the Z isomer was discernible by NMR spectroscopy. ufl.edu This specificity in the carbanion geometry is believed to contribute to a more stereoregular polymer structure. ufl.edu

The highly isotactic nature of the monomer addition during polymerization is explained by a helical conformation at the chain end. This helical arrangement makes the pro-meso face of the carbanion more accessible to the incoming monomer, leading to a predominantly meso-like stereochemistry in the resulting polymer. ufl.edu Interestingly, while the dimer formed during the initial stages of polymerization shows a predominantly racemic-like stereochemistry, the higher oligomers and the final polymer exhibit a meso-like structure. ufl.edu This shift suggests that the stabilization of the metal cation is influenced by the antepenultimate pyridine ring rather than the penultimate one, a configuration that favors the helical structure. ufl.edu

It has also been proposed that even free-radical polymerization of this compound could result in an isotactic polymer, which would further support the argument for a stable helical conformation. ufl.edu This contrasts with other vinylpyridines, such as poly(2-vinylpyridine), which typically result in atactic polymers when polymerized via free-radical initiation. researchgate.net

In a related context, studies on poly(3-methyl-4-vinylpyridine) have also demonstrated the formation of optically active helical structures. researchgate.netnih.govacs.org These helical conformations can be induced and stabilized, showcasing the propensity of substituted polyvinylpyridines to form ordered secondary structures. researchgate.netnih.govacs.org

Controlled Radical Polymerization Strategies

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. These methods have been applied to vinylpyridine monomers, offering precise control over the polymerization process.

Reversible Addition-Fragmentation chain transfer (RAFT) polymerization is a versatile CRP method that has been successfully employed for the polymerization of vinylpyridine monomers, including the synthesis of block copolymers containing poly(3-vinylpyridine). mdpi.com The RAFT process allows for the synthesis of polymers with predetermined molecular weights and low dispersity. researchgate.netacs.org

A notable application of RAFT polymerization is the synthesis of poly(3-vinylpyridine)-block-polystyrene (P3VP-b-PS) diblock copolymers. mdpi.com In a typical procedure, a P3VP macro-RAFT agent is first synthesized by bulk polymerization of 3-vinylpyridine (B15099). mdpi.com This macro-RAFT agent is then used to initiate the emulsion polymerization of styrene (B11656) in a surfactant-free, water-based system. mdpi.com This approach, known as polymerization-induced self-assembly (PISA), leads to the in-situ formation of well-defined micellar nanostructures with a polystyrene core and a stabilizing P3VP corona. mdpi.com

The success of RAFT polymerization for vinylpyridines is also evident in studies involving other isomers like 2-vinylpyridine and 4-vinylpyridine (B31050). researchgate.netscielo.br For instance, visible light-induced RAFT polymerization of 2-vinylpyridine has been achieved without the need for exogenous initiators or photocatalysts, demonstrating a simple and efficient platform for creating well-defined poly(2-vinylpyridine). researchgate.net

The general mechanism of RAFT involves a degenerative chain transfer process where a thiocarbonylthio functional group is reversibly transferred between dormant polymer chains and propagating radicals. acs.org This rapid equilibrium ensures that all polymer chains grow at a similar rate, resulting in a narrow molecular weight distribution. acs.org The choice of the RAFT agent, particularly the Z and R groups, is crucial for controlling the polymerization of different classes of monomers. mdpi.com

Table 1: Example of RAFT Polymerization of 3-Vinylpyridine

| Monomer | RAFT Agent | Initiator | Polymerization Type | Resulting Polymer | Mn (kDa) | Đ |

| 3-Vinylpyridine | 2-Cyano-2-propyl benzodithioate (CPBD) | AIBN | Bulk | P3VP macro-RAFT agent | 18.6 | 1.1 |

Data sourced from a study on the synthesis of P3VP-b-PS diblock copolymers. mdpi.com Mn = Number-average molecular weight; Đ = Dispersity (or Polydispersity Index)

Atom Transfer Radical Polymerization (ATRP) is another robust CRP technique that has been extensively used for the controlled polymerization of various monomers, including vinylpyridines. acs.orggoogle.comsigmaaldrich.com ATRP allows for the synthesis of polymers with well-defined architectures and functionalities. sigmaaldrich.com

The successful ATRP of coordinating monomers like 4-vinylpyridine (4VP) has been reported in aqueous media. acs.org For such basic and nucleophilic monomers, the use of a chloride-containing ATRP initiating/catalytic system is crucial to achieve good control over the polymerization and obtain polymers with narrow molecular weight distributions. acs.org The use of a bromide-based system can lead to side reactions and branched chains. acs.org The catalytic activity and control over the polymerization are influenced by the choice of the copper complex and the solvent. For instance, Cu(I)Cl complexes with ligands like tris(2-pyridylmethyl)amine (B178826) (TPMA) have shown to be effective catalysts. acs.org

Reverse ATRP is a variation of the technique that has also been successfully applied to the polymerization of 4-vinylpyridine, yielding polymers with controlled molecular weights and narrow polydispersity. tandfonline.comresearchgate.net

While direct ATRP of 3-vinylpyridine is less documented in the provided search results, the principles established for other vinylpyridine isomers are generally applicable. The nitrogen atom on the pyridine ring can coordinate with the copper catalyst, which can affect the polymerization kinetics and control. cmu.edu Therefore, careful selection of the catalyst system, initiator, and reaction conditions is essential for the successful ATRP of this compound.

Table 2: Catalyst Systems for ATRP of 4-Vinylpyridine

| Initiating/Catalytic System | Ligand | Solvent | Control/Distribution |

| Cu(I)Cl | tris(2-pyridylmethyl)amine (TPMA) | Aqueous media | Good control, narrow MWD |

| Cu(I)Cl | N,N,N',N'',N''',N'''-hexamethyltriethylenetetramine | Aqueous media | Good control, narrow MWD |

| Cu(I)Br | - | - | Polymodal MWD, branched chains |

MWD = Molecular Weight Distribution. Data compiled from studies on ATRP of 4-vinylpyridine. acs.org

Copolymerization Studies

The incorporation of this compound into copolymers allows for the creation of materials with tailored properties and functionalities. Both statistical and block copolymerization strategies have been explored.

Statistical copolymerization involves the random incorporation of two or more different monomers into a polymer chain. This approach is valuable for modifying the properties of a homopolymer by introducing functional monomer units.

Free radical copolymerization is a common method for producing statistical copolymers. For instance, statistical copolymers of 2-vinylpyridine (a structurally related monomer) have been synthesized with various functional methacrylates, such as 2-butoxyethyl methacrylate (B99206) and di(ethylene glycol) methyl ether methacrylate. arcjournals.orgtsijournals.com The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. researchgate.netresearchgate.net

Nitroxide-mediated polymerization (NMP) has also been utilized for the statistical copolymerization of vinylpyridines. For example, tert-butyl methacrylate and 2-vinylpyridine have been statistically copolymerized to create copolymers with low dispersity and controlled molecular weights. mdpi.com These copolymers can be further modified, for instance, by deprotection of the tert-butyl groups to yield ampholytic copolymers containing both acidic and basic units. mdpi.com

While specific studies on the statistical copolymerization of this compound with a wide range of functional monomers were not prevalent in the initial search, the principles and techniques applied to other vinylpyridine isomers are highly relevant. The reactivity of this compound in copolymerization would be influenced by both the vinyl group and the electronic and steric effects of the methyl and pyridine functionalities. A patent describes a copolymer of N-vinyl pyrrolidone with 2-methyl-5-vinyl pyridine and 4-vinyl pyridine, produced by radical copolymerization, for potential biological applications. google.com

Table 3: Reactivity Ratios for Statistical Copolymerization of 2-Vinylpyridine (VP) with Oligo(ethylene glycol) Methyl Ether Methacrylates (OEGMA)

| Comonomer System | r(VP) | r(OEGMA) | Polymerization Method |

| VP and OEGMA300 | 1.08 | 0.23 | Free Radical |

Data from a study on the copolymerization of 2-vinylpyridine. researchgate.net A reactivity ratio greater than 1 indicates that the monomer prefers to add to itself, while a value less than 1 indicates a preference for adding to the other comonomer.

Block copolymers are composed of two or more distinct polymer chains (blocks) linked together. Due to the chemical incompatibility of the different blocks, these materials can self-assemble into ordered nanostructures, a phenomenon known as microphase separation. rsc.org

The synthesis of block copolymers containing poly(3-vinylpyridine) has been successfully achieved using controlled radical polymerization techniques like RAFT. mdpi.com As previously mentioned, poly(3-vinylpyridine)-block-polystyrene (P3VP-b-PS) diblock copolymers have been synthesized via a PISA approach. mdpi.com These diblock copolymers exhibit microphase separation due to the immiscibility of the P3VP and PS blocks. mdpi.com The resulting morphology can be influenced by factors such as the block composition and annealing conditions. mdpi.com

The thermal behavior of these block copolymers, as studied by differential scanning calorimetry (DSC), often shows two distinct glass transition temperatures (Tg), corresponding to each of the blocks, which is a strong indicator of microphase separation. mdpi.com The Flory-Huggins interaction parameter (χ) is a thermodynamic measure of the incompatibility between two polymer blocks and is a key factor in determining the tendency for microphase separation. mdpi.comrsc.org For a block copolymer to microphase separate, the product of χ and the total degree of polymerization (N) must exceed a certain critical value (χN > 10.5 for flexible diblock copolymers). rsc.org

While the χ parameter for the P3VP/PS system is not explicitly stated in the provided results, it is known to be significant enough to drive microphase separation. mdpi.com For comparison, the interaction parameter between polystyrene and poly(4-vinylpyridine) (P4VP) is approximately 0.35 at 160 °C, while for polystyrene and poly(2-vinylpyridine) (P2VP) it is around 0.1 at 178 °C. mdpi.com

The self-assembly of vinylpyridine-containing block copolymers can be further tuned by external stimuli. For example, in thin films of poly(oligo ethylene (B1197577) glycol methyl ether methacrylate)-block-poly(2-vinylpyridine), microphase separation can be induced by protonating the P2VP block, effectively increasing the segregation strength between the blocks. nih.gov This highlights the responsive nature of vinylpyridine-based block copolymers.

Graft Copolymer Architectures

The synthesis of graft copolymers involving this compound can be approached through several well-established polymerization techniques. These methods influence the final structure, including the density of the grafted chains and their length, which in turn dictates the material's properties.

One of the most common and versatile methods for creating graft copolymers is the "grafting-from" approach. This technique involves the initiation of the polymerization of the graft chains directly from active sites that have been introduced onto the main polymer backbone. For instance, a pre-existing polymer can be functionalized with initiator moieties. Subsequently, this compound monomers are polymerized from these sites, resulting in the growth of poly(this compound) chains grafted onto the backbone. This method generally allows for a higher graft density and the formation of longer side chains compared to other techniques. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for the "grafting-from" method as they provide excellent control over the molecular weight and dispersity of the grafted chains.

The "grafting-to" method offers an alternative synthetic route. In this approach, pre-synthesized poly(this compound) chains with reactive end-groups are attached to a polymer backbone that contains complementary reactive sites. The efficiency of the grafting reaction can be limited by the steric hindrance encountered by the pre-formed polymer chains as they approach the backbone, which can result in a lower grafting density compared to the "grafting-from" method. However, this approach has the advantage of allowing for the precise characterization of both the backbone and the side chains before the grafting reaction.

A third strategy is the "grafting-through" or macromonomer method. This technique involves the copolymerization of a macromonomer of poly(this compound) with other monomers to form the main chain. The macromonomer is a relatively short polymer chain with a polymerizable end-group, such as a vinyl or styrenic group. During the polymerization, these macromonomers are incorporated into the growing backbone, resulting in a graft copolymer with randomly distributed side chains. The length of the grafted chains is determined by the molecular weight of the macromonomer, and the graft density is controlled by the copolymerization kinetics and the feed ratio of the monomers.

The selection of a particular grafting strategy depends on the desired final properties of the copolymer. For applications requiring a high degree of surface modification, a "grafting-from" approach might be preferred due to the potential for high graft density. Conversely, for creating well-defined structures with precise control over both the backbone and graft components, a "grafting-to" approach may be more suitable. The "grafting-through" method provides a convenient one-pot synthesis for producing graft copolymers, although with less control over the graft distribution compared to the other methods.

Research into the graft copolymerization of vinylpyridines has explored various backbone polymers to achieve specific functionalities. For example, grafting onto hydrophobic backbones can impart amphiphilic properties, leading to materials that can self-assemble into micelles or other ordered structures in solution. Similarly, grafting onto biocompatible or biodegradable polymers can open up applications in the biomedical field.

| Grafting Method | Description | Advantages | Disadvantages |

| Grafting-from | Polymerization of graft chains initiated from active sites on the main backbone. | High graft density, long side chains, good control with CRP techniques. | Requires functionalization of the backbone with initiator sites. |

| Grafting-to | Attachment of pre-synthesized polymer chains to a complementary backbone. | Well-defined backbone and graft chains prior to reaction. | Lower graft density due to steric hindrance. |

| Grafting-through | Copolymerization of a macromonomer with other monomers to form the backbone. | Convenient one-pot synthesis. | Less control over graft distribution and spacing. |

Mechanistic Investigations of Reactions Involving 3 Methyl 2 Vinylpyridine and Its Derivatives

Nucleophilic Addition Reactions to the Vinyl Moiety

Nucleophilic additions to the vinyl group of vinylpyridines are fundamentally influenced by the electronic properties of the pyridine (B92270) ring. The electron-withdrawing nature of the heterocycle activates the vinyl group, rendering it susceptible to attack by nucleophiles in what is known as a conjugate or Michael addition. thieme-connect.com This reactivity is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of functionalized pyridine compounds.

The position of the vinyl group on the pyridine ring is a critical determinant of reactivity and regioselectivity in conjugate additions. Generally, nucleophilic attack occurs at the β-carbon of the vinyl group, leading to the formation of an intermediate carbanion at the α-carbon, adjacent to the pyridine ring. thieme-connect.com

However, the feasibility of this reaction is heavily dependent on the vinyl group's location. Synthetic methods that are effective for 2- and 4-vinylpyridine (B31050) often fail or give poor results with 3-vinylpyridine (B15099). thieme-connect.com This difference in reactivity is attributed to the ability of the pyridine nitrogen to stabilize the resulting α-carbanion intermediate. For 2- and 4-vinylpyridine, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance. In the case of 3-vinylpyridine, the intermediate carbanion cannot be stabilized by the ring nitrogen in this manner, making conjugate addition less favorable. thieme-connect.combath.ac.uk In 3-methyl-2-vinylpyridine, the vinyl group is at the 2-position, allowing for this crucial stabilization and thus facilitating conjugate addition reactions.

The regioselectivity of other addition reactions, such as hydroboration, also highlights the strong electronic influence of the pyridine ring. While styrene (B11656) undergoes hydroboration primarily at the β-position, 4-vinylpyridine is borylated exclusively at the α-position. thieme-connect.com This reversal is explained by the polarized nature of the vinylpyridine, which directs the boron to the α-carbon. thieme-connect.com

The stabilization of the anionic intermediate is paramount in conjugate additions to vinylpyridines. When a nucleophile adds to the β-carbon of 2-vinylpyridine (B74390) or 4-vinylpyridine, the resulting carbanion at the α-carbon is resonance-stabilized. The negative charge can be delocalized into the pyridine ring, with a significant resonance contributor placing the charge on the electronegative nitrogen atom. This delocalization provides a powerful driving force for the reaction. thieme-connect.com

For a vinyl group at the 3-position, no such resonance structure involving the nitrogen atom is possible. Consequently, the carbanion intermediate is significantly less stable. thieme-connect.com This electronic effect is paralleled in the acidities of the methylpyridines (picolines). The pKa values for deprotonation of the methyl group, which reflect the stability of the resulting carbanion (the conjugate base), show that 3-methylpyridine (B133936) is the least acidic, indicating its conjugate base is the least stable. thieme-connect.com

| Compound | pKa of Methyl Group | Relative Carbanion Stability |

| 2-Methylpyridine | 34.0 | High |

| 4-Methylpyridine | 32.2 | Highest |

| 3-Methylpyridine | 37.7 | Low |

This table illustrates the relative acidities of methylpyridines, which correlate to the stability of the corresponding carbanions. Data sourced from Thieme Connect. thieme-connect.com

In the case of this compound, the vinyl group is in the electronically favorable 2-position. The carbanion formed during conjugate addition is stabilized by the pyridine nitrogen. While the 3-methyl group has a minor electronic effect, its steric presence can influence the approach of nucleophiles and the conformation of the transition state. Studies on the anionic polymerization of this compound have shown that the methyl group imposes a helical conformation on the polymer chain end, which influences the stereochemistry of monomer addition. ufl.edu

To enhance the efficiency and scope of conjugate additions to vinylpyridines, various catalytic methods have been developed. These approaches typically involve activating either the vinylpyridine substrate or the nucleophile.

Brønsted acids can catalyze conjugate additions by protonating the pyridine nitrogen. rsc.orgnih.gov This protonation forms a pyridinium (B92312) ion, which significantly increases the electron-withdrawing capacity of the ring. oup.com The enhanced electrophilicity of the pyridinium species strongly activates the vinyl group toward nucleophilic attack. rsc.orgnih.gov This strategy has been successfully employed in the conjugate addition of photochemically generated α-amino radicals to alkenylpyridines, where protonation was key to generating a highly reactive pseudo-iminium ion intermediate. rsc.org Mechanistic studies of some transition-metal-catalyzed hydroaminations have suggested that proton transfer, characteristic of Brønsted acid catalysis, is a critical step in the conversion. thieme-connect.com

Transition metal catalysis offers a versatile platform for additions to vinylpyridines, including hydroamination and hydroformylation.

Hydroamination involves the addition of an N-H bond from an amine across the vinyl double bond. Cationic rhodium complexes have proven effective in catalyzing the addition of amines, such as morpholine, to 2-vinylpyridine. thieme-connect.com Mechanistic investigations suggest that the reaction proceeds through coordination of the pyridine nitrogen to the electrophilic metal center, which activates the vinyl group for nucleophilic attack by the amine. thieme-connect.com Copper-based catalyst systems have also been developed for the asymmetric hydroamination of vinylpyridines, including 3-vinylpyridine, demonstrating the utility of this approach for creating chiral amines. nih.gov

Hydroformylation is the addition of a hydrogen atom and a formyl group (-CHO) across the double bond. This reaction is a powerful tool for producing aldehydes. The hydroformylation of vinylpyridines using rhodium catalysts exhibits high regioselectivity. thieme-connect.com Unlike styrene, which typically yields a mixture of linear and branched aldehydes, 2-vinylpyridine leads predominantly to the branched aldehyde (α-formyl product). thieme-connect.comresearchgate.net This selectivity is attributed to the stabilization of the branched rhodium-alkyl intermediate, where the carbon-rhodium bond has significant carbanionic character that is stabilized by the adjacent pyridyl ring. thieme-connect.com

| Substrate | Catalyst System | Product Distribution (Branched:Linear) |

| Styrene | Rh-based | ~1:1 |

| 2-Vinylpyridine | Rh-based | Highly selective for branched |

This table provides a qualitative comparison of regioselectivity in the hydroformylation of styrene versus 2-vinylpyridine, highlighting the directing effect of the pyridine nitrogen. Data sourced from Thieme Connect. thieme-connect.com

Catalytic Approaches to Conjugate Additions

Organometallic Reactions and Coordination Chemistry

This compound is a versatile ligand in organometallic chemistry, capable of coordinating to metal centers through two different sites: the pyridine nitrogen (a Lewis basic N-donor) and the vinyl group (a π-system). This dual-coordination capability leads to a diverse range of organometallic complexes and reactions.

The pyridine nitrogen can ligate to transition metals, forming complexes that can be used in catalysis. vulcanchem.com In many catalytic reactions, such as hydroamination, initial coordination through the nitrogen is a key activation step. thieme-connect.com Studies on cobaloxime complexes with various substituted pyridines, including 2-vinylpyridine, have shown that the steric bulk of the substituent at the 2-position significantly affects the metal-ligand bond length and stability. nih.govacs.org The weaker-than-expected binding of 2-vinylpyridine was attributed to the conformational changes required for the bulky vinyl group to bind to the metal center. nih.govacs.org

More complex reactivity involves the participation of the vinyl group. For example, 2-vinylpyridine reacts with a dirhenium carbonyl complex to form a dinuclear product where the vinylpyridine ligand acts as a bridge, coordinating to one rhenium atom via the nitrogen and to the other via the π-bond of the vinyl group. marquette.edu

Furthermore, the vinyl group can undergo C-H activation. Reactions of 2-vinylpyridine with rhodium and iridium precursors can lead to cyclometalation, where a C-H bond of the vinyl group is broken to form a new metal-carbon σ-bond, resulting in a stable chelate ring. scielo.org.mxacs.orgacs.org For instance, reaction with an iridium dihydride complex results in the formation of a five-membered iridacycle through C-H activation of the terminal olefinic proton. acs.org These cyclometalated species can be intermediates in further catalytic C-C coupling reactions. core.ac.uk

| Metal Precursor | Ligand | Key Reaction / Product Type | Finding |

| [Rh(μ-Cl)(η²-coe)₂]₂ | 2-Vinylpyridine | C-H Activation | Formation of a dinuclear Rh(I)-Rh(III) complex with a bridging hydrido-alkenyl ligand. scielo.org.mx |

| [IrH₂(NCCH₃)₃(PiPr₃)]BF₄ | 2-Vinylpyridine | C-H Activation / Insertion | Formation of a cyclometalated hydride complex, which can further react with another equivalent of 2-vinylpyridine via insertion. acs.org |

| [Re₂(CO)₈(MeCN)₂] | 2-Vinylpyridine | Bridging Coordination | Formation of a dinuclear complex with a μ-η¹:η²-vinylpyridine ligand bridging two Re atoms. marquette.edu |

This table summarizes selected organometallic reactions of 2-vinylpyridine, which serve as a model for the reactivity of this compound.

Ligand Properties in Metal Complexes

Detailed experimental studies on the coordination chemistry and ligand properties specifically for this compound are not widely available in the reviewed literature. Theoretical calculations on the related 3-methyl 2-vinyl pyridinium cation indicate its electronic structure and potential reactive sites, but experimental data on its behavior as a ligand in various metal complexes, including bond parameters and electronic effects upon coordination, are not sufficiently documented to provide a comprehensive analysis. researchgate.net

Oxidative Addition Reactions with Platinum(II) Complexes

No specific research detailing the mechanistic investigation of oxidative addition reactions involving platinum(II) complexes with this compound as a ligand was found. Extensive research exists for 2-vinylpyridine, where cycloplatinated(II) complexes undergo oxidative addition with methyl iodide via an SN2 mechanism, but this data cannot be directly attributed to the 3-methyl derivative. mdpi.comsemanticscholar.org

C-H Activation and Dinuclear Chemistry with Rhodium Systems

The literature search did not yield specific studies on C-H activation or the formation of dinuclear rhodium complexes involving this compound. While rhodium-catalyzed C-H activation of pyridine rings is a well-studied area, and dinuclear complexes have been formed from 2-vinylpyridine, these specific mechanistic pathways have not been reported for the 3-methyl substituted variant. nih.govcsic.es

Photochemical Reactions and Photoinduced Processes

Specific studies on the photochemical reactions and photoinduced processes of this compound are not present in the available literature. Research on related compounds like 2-vinylpyridine shows participation in [2+2] photocycloadditions, but one study notes that 3-substituted vinylpyridines are challenging substrates for this transformation, implying distinct photochemical behavior. nih.gov

Advanced Spectroscopic Characterization in Research of 3 Methyl 2 Vinylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the comprehensive analysis of 3-methyl-2-vinylpyridine, from its monomeric state to its complex polymeric structures and reactive intermediates. Both ¹H and ¹³C NMR provide invaluable insights into the molecular architecture and stereochemistry.

Elucidation of Monomer and Polymer Structures

The structural characterization of the this compound monomer and its corresponding polymer, poly(this compound) (P3M2VP), is routinely achieved using ¹H and ¹³C NMR spectroscopy. The analysis of chemical shifts and coupling constants in the NMR spectra allows for the unambiguous assignment of protons and carbons within the molecule.

For the monomer, the vinyl group protons typically appear as a characteristic set of multiplets in the olefinic region of the ¹H NMR spectrum, while the methyl and pyridine (B92270) ring protons resonate in their expected regions. In the ¹³C NMR spectrum, the vinyl carbons, pyridine ring carbons, and the methyl carbon all exhibit distinct signals.

Upon polymerization, the disappearance of the vinyl group signals and the appearance of new signals corresponding to the polymer backbone are observed. The broadness of the signals in the polymer's NMR spectrum, compared to the sharp peaks of the monomer, is indicative of the macromolecular nature of the sample.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Monomer

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Vinyl CH | Multiplet | Signal in olefinic region |

| Vinyl CH₂ | Multiplet | Signal in olefinic region |

| Pyridine H-4 | Doublet | Aromatic region |

| Pyridine H-5 | Doublet of doublets | Aromatic region |

| Pyridine H-6 | Doublet | Aromatic region |

| Methyl H | Singlet | Aliphatic region |

| Pyridine C-2 | - | Aromatic region |

| Pyridine C-3 | - | Aromatic region |

| Pyridine C-4 | - | Aromatic region |

| Pyridine C-5 | - | Aromatic region |

| Pyridine C-6 | - | Aromatic region |

| Methyl C | - | Aliphatic region |

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.

Stereochemical Analysis of Oligomers and Polymers

The stereochemistry of P3M2VP, particularly its tacticity (the stereochemical arrangement of the pendant groups along the polymer chain), is a critical factor influencing its physical properties. Anionic polymerization of this compound can result in a predominantly isotactic polymer, with approximately 80% meso (m) dyads. researchgate.net

¹³C NMR is particularly sensitive to the stereochemical environment of the carbon atoms in the polymer backbone and the pyridine ring. The signals for the C2 and C3 carbons of the pyridine ring, as well as the backbone methine and methylene (B1212753) carbons, can split into multiple peaks corresponding to different stereochemical sequences (e.g., mm, mr, rr triads). By analyzing the relative intensities of these peaks, the degree of isotacticity can be quantified.

The stereochemistry of the vinyl addition during polymerization has been found to be predominantly meso (87-92%) for all degrees of polymerization. researchgate.net Furthermore, the stereochemistry of methylation at the chain end of oligomers has been studied, showing a change from predominantly racemic for the dimer to predominantly meso for the trimer and higher oligomers. researchgate.net

Table 2: Stereochemical Assignments from NMR of Poly(this compound)

| Stereochemical Feature | NMR Method | Observation |

| Polymer Tacticity | ¹³C NMR | Splitting of C2 and C3 pyridine carbon signals indicates different triad sequences (mm, mr, rr). Anionic polymerization leads to ~80% isotacticity. researchgate.net |

| Vinyl Addition Stereochemistry | ¹H and ¹³C NMR of oligomers | Predominantly meso addition (87-92%) is observed. researchgate.net |

| Methylation Stereochemistry of Oligomers | ¹H and ¹³C NMR of terminated oligomers | Dimer: predominantly racemic (75%). Trimer and higher: predominantly meso (70-80%). researchgate.net |

Characterization of Intermediate Carbanions

The stereochemical outcome of the anionic polymerization of vinylpyridines is intricately linked to the structure and dynamics of the intermediate "living" carbanions. NMR studies on model carbanions of 2-vinylpyridine (B74390) have revealed the existence of E and Z geometric isomers. However, for the carbanion of this compound, only the Z geometric isomer has been observed. researchgate.net

This observation is significant as it suggests that the methyl group at the 3-position of the pyridine ring sterically hinders the formation of the E isomer, thereby influencing the stereoregulation of the polymerization. The characterization of these carbanions by NMR involves working at low temperatures to maintain their stability and observing the chemical shifts of the protons and carbons in the vicinity of the carbanionic center.

Table 3: NMR Characterization of the Carbanion Intermediate of this compound

| Spectroscopic Feature | Observation | Implication |

| Geometric Isomers | Only the Z isomer is detected by NMR. researchgate.net | The 3-methyl group provides steric control, influencing the stereochemistry of monomer addition. |

| Chemical Shifts | Significant upfield shifts for protons and carbons near the anionic center compared to the neutral monomer. | Increased electron density at the carbanionic center. |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. This is useful for identifying functional groups and understanding the bonding within this compound and its polymer.

Assignment of Fundamental Vibrational Modes

The FT-IR and Raman spectra of this compound exhibit a series of absorption bands and scattering peaks, respectively, each corresponding to a specific molecular vibration. These vibrations include stretching, bending, wagging, and twisting motions of the chemical bonds.

Key vibrational modes for this compound include:

C-H stretching: Aromatic C-H stretching of the pyridine ring and aliphatic C-H stretching of the methyl and vinyl groups.

C=C and C=N stretching: Vibrations of the pyridine ring.

C=C stretching: Of the vinyl group.

C-H bending: In-plane and out-of-plane bending of the pyridine ring, methyl, and vinyl C-H bonds.

Ring breathing modes: Collective vibrations of the entire pyridine ring.

The presence of the vinyl group is clearly indicated by characteristic bands, such as the C=C stretching vibration. Upon polymerization, these vinyl-related bands diminish or disappear, while bands associated with the polymer backbone become prominent.

Table 4: General Assignment of Fundamental Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (vinyl & methyl) | 3000-2850 | FT-IR, Raman |

| C=C Stretch (vinyl) | ~1630 | Raman |

| C=N and C=C Ring Stretch | 1600-1400 | FT-IR, Raman |

| C-H In-plane Bend | 1300-1000 | FT-IR, Raman |

| C-H Out-of-plane Bend | 900-650 | FT-IR |

Correlation with Theoretical Vibrational Analyses

To achieve a more precise and confident assignment of the experimental vibrational spectra, theoretical calculations are often employed. Density Functional Theory (DFT) is a common computational method used to calculate the vibrational frequencies and intensities of a molecule.

By creating a computational model of this compound, its theoretical vibrational spectrum can be predicted. The calculated frequencies are then compared with the experimental FT-IR and Raman data. A good correlation between the theoretical and experimental spectra allows for a detailed and accurate assignment of the fundamental vibrational modes. Scaling factors are often applied to the calculated frequencies to account for approximations in the theoretical model and to improve the agreement with experimental values.

Table 5: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) (Scaled) | Vibrational Assignment |

| ~3050 | (Value from DFT calculation) | Aromatic C-H Stretch |

| ~1590 | (Value from DFT calculation) | Pyridine Ring Stretch |

| ~1470 | (Value from DFT calculation) | Pyridine Ring Stretch |

| ~990 | (Value from DFT calculation) | Ring Breathing Mode |

Note: The table illustrates the principle of correlation. Actual values would be derived from specific experimental and computational studies on this compound.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful analytical technique for investigating the atomic and molecular structure of crystalline materials. In the context of this compound, XRD studies provide valuable insights into the arrangement of molecules in single crystals and the morphology of its polymeric forms.

Single Crystal X-ray Analysis of Molecular Structures

Single crystal X-ray diffraction allows for the precise determination of molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystalline state. A notable example is the analysis of 3-methyl-2-vinylpyridinium bromide (3M2VPB), a salt of this compound.

Researchers have successfully grown single crystals of 3M2VPB and subjected them to X-ray diffraction analysis. The study revealed that 3-methyl-2-vinylpyridinium bromide crystallizes in the triclinic system with the P-1 space group. The lattice parameters, which define the size and shape of the unit cell, were determined with high precision. These parameters provide a fundamental fingerprint of the crystalline structure.

Table 1: Crystallographic Data for 3-Methyl-2-vinylpyridinium Bromide

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.744(4) |

| b (Å) | 7.923(5) |

| c (Å) | 8.561(5) |

| α (°) | 62.483(3) |

| β (°) | 66.704(3) |

| γ (°) | 74.831(3) |

| Volume (ų) | 425.9(4) |

| Z | 2 |

Crystallographic Studies of Polymeric Forms

The polymerization of this compound leads to the formation of poly(this compound). The crystallographic character of this polymer is largely influenced by its stereochemistry, specifically its tacticity, which describes the stereochemical relationship between adjacent monomer units.

Research into the anionic polymerization of this compound has demonstrated the synthesis of a predominantly isotactic polymer. acs.org Isotacticity refers to a polymer chain in which all the substituents are located on the same side of the polymer backbone. This regular stereochemical structure allows for the polymer chains to pack in a more ordered fashion, leading to regions of crystallinity.

The increased isotacticity of poly(this compound) compared to poly(2-vinylpyridine) prepared under similar conditions suggests that the presence of the 3-methyl group influences the stereoregulation of the polymerization process. acs.org It is proposed that this is due to a helical conformation of the growing polymer chain, which is stabilized by interactions between the 3-methyl group and the penultimate pyridine ring. acs.org While detailed crystallographic data such as unit cell parameters for poly(this compound) are not extensively reported, the established high degree of isotacticity is a strong indicator of its semi-crystalline nature. Further XRD studies on oriented fibers or annealed samples of isotactic poly(this compound) would be necessary to fully elucidate its crystal structure.

UV-Vis Absorption and Photoluminescence Spectroscopy

UV-Vis absorption and photoluminescence spectroscopy are essential tools for probing the electronic properties of molecules. These techniques provide information about the electronic transitions that occur upon absorption of light and the subsequent emission of light through processes like fluorescence and phosphorescence.

Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectrum of a molecule is determined by its chromophores, which are the parts of the molecule that absorb light. In this compound, the primary chromophore is the vinyl-substituted pyridine ring. The electronic transitions in this system are primarily of the π → π* type, involving the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital.

The presence of the vinyl group in conjugation with the pyridine ring extends the π-system, which is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to a non-vinylated pyridine, such as 3-methylpyridine (B133936) (3-picoline). This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Luminescence Mechanisms in Metal Complexes

When this compound acts as a ligand in a metal complex, its electronic properties are significantly altered, often leading to interesting luminescence behavior. The coordination of the pyridine nitrogen to a metal center can give rise to new electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT), in addition to the intraligand (π → π*) transitions. nih.gov

The luminescence of such complexes is highly dependent on the nature of the metal ion, the coordination geometry, and the ancillary ligands. For transition metal complexes, particularly those with d6 and d8 electron configurations, emission often originates from triplet excited states due to the heavy atom effect of the metal, which promotes intersystem crossing from the initially formed singlet excited state. nih.gov

In complexes of 2-vinylpyridine, a closely related ligand, the emission is often attributed to a mixed 3MLCT/3ILCT (intraligand charge transfer) excited state. nih.gov The energy of this emissive state, and thus the color of the emitted light, can be tuned by modifying the other ligands in the coordination sphere. For instance, in cycloplatinated(II) complexes of 2-vinylpyridine, the emission is localized on the vinylpyridine ligand, and its intensity can be modulated by the electron-donating ability of ancillary phosphine ligands. nih.gov It is expected that metal complexes of this compound would exhibit similar luminescence mechanisms, with the methyl group potentially influencing the energy levels of the molecular orbitals and, consequently, the photophysical properties of the complex. The rigidity of the complex also plays a crucial role; a more rigid structure can reduce non-radiative decay pathways and enhance luminescence quantum yields. nih.gov

Table 2: Photophysical Data for Analgous Cycloplatinated(II) Complexes of 2-Vinylpyridine

| Complex | λem (nm) at 298 K | λem (nm) at 77 K | Quantum Yield (Φ) at 298 K |

| [PtMe(Vpy)(PPh3)] | 550 | 545 | 0.02 |

| [PtMe(Vpy)(PPh2Me)] | 550 | 545 | 0.05 |

| [PtMe(Vpy)(PPhMe2)] | 550 | 545 | 0.10 |

| Data from a study on 2-vinylpyridine (Vpy) complexes, presented here for analogous comparison. nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been employed to elucidate the molecular structure and electronic properties of 3-methyl-2-vinylpyridine, often in its protonated form as 3-methyl-2-vinyl pyridinium (B92312). A common approach involves using the B3LYP hybrid functional with a 6-311++G(d,p) basis set to perform these calculations researchgate.net.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For the 3-methyl-2-vinyl pyridinium cation, DFT calculations have been used to determine its optimized molecular structure researchgate.net. The theoretical structural parameters, including bond lengths, bond angles, and dihedral angles, can then be compared with experimental data, such as that obtained from single-crystal X-ray diffraction, to validate the accuracy of the computational model researchgate.net. Such comparisons have shown good agreement between the calculated and experimental geometric parameters for related pyridinium compounds researchgate.net.

The process of geometry optimization involves finding the minimum energy configuration of the molecule, which corresponds to its most stable state mdpi.com. The choice of the DFT functional and basis set, such as B3LYP and 6-31G(d,p), is crucial for achieving accurate predictions of molecular structures mdpi.comscirp.org.

Below is a representative table of optimized structural parameters for a molecule similar in structure, demonstrating the type of data obtained from these calculations.

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length | C1-N15 | 1.34 Å | 1.35 Å |

| C2-C3 | 1.40 Å | 1.39 Å | |

| C8-C9 | 1.34 Å | 1.33 Å | |

| Bond Angle | C1-N15-C7 | 121.5° | 121.8° |

| C2-C3-C4 | 119.2° | 119.5° | |

| N15-C7-C8 | 122.1° | 122.4° | |

| Dihedral Angle | C1-N15-C7-C8 | 179.8° | 179.9° |

| C3-C4-C5-C6 | -0.5° | -0.4° |

Beyond molecular geometry, DFT calculations provide a wealth of information about the electronic properties of a molecule, which are key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity wikipedia.org. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.orgyoutube.comscribd.com. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor irjweb.comlibretexts.org.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties researchgate.netirjweb.comschrodinger.comwikipedia.org. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO irjweb.com. Conversely, a small gap indicates that the molecule is more reactive. For the 3-methyl-2-vinyl pyridinium cation, the HOMO-LUMO energy gap has been calculated to be 3.544 eV, suggesting a significant degree of stability researchgate.net.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.289 |

| LUMO | -3.745 |

| HOMO-LUMO Gap | 3.544 |

This data is for the related 3-methyl 2-vinyl pyridinium phosphate (B84403) compound researchgate.net.

From the HOMO and LUMO energies, several global chemical reactivity indices can be calculated to further quantify the molecule's reactivity. These include chemical hardness (η), softness (S), and electrophilicity (ω) mdpi.comnih.gov.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution mdpi.com. A higher hardness value corresponds to lower reactivity. It is calculated as: η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the ease with which the electron cloud can be polarized.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons mdpi.com. It is calculated using the chemical potential (μ), where μ = (EHOMO + ELUMO) / 2, and the hardness: ω = μ2 / 2η.

These indices provide a more nuanced understanding of the chemical behavior of this compound.

| Reactivity Index | Value (eV) |

| Chemical Hardness (η) | 1.772 |

| Chemical Softness (S) | 0.564 |

| Electrophilicity Index (ω) | 4.549 |

Calculated from the HOMO-LUMO energies of the related 3-methyl 2-vinyl pyridinium phosphate compound researchgate.net.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to identify the sites prone to electrophilic and nucleophilic attack researchgate.netresearchgate.netuni-muenchen.de. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different electrostatic potential values wolfram.comproteopedia.org.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green regions correspond to areas with a neutral or near-zero electrostatic potential.

In the case of 3-methyl-2-vinyl pyridinium, the MEP map reveals the distribution of charge and the reactive sites on the molecule researchgate.net.

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals researchgate.netuni-muenchen.dewisc.edu. This analysis provides a deeper understanding of the bonding and stability within the molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C1-N15) | π(C3-C5) | 20.5 |

| π(C3-C5) | π(C1-N15) | 15.8 |

| σ(C10-H11) | σ*(C1-N15) | 5.2 |

This data is illustrative of typical NBO analysis results for similar compounds researchgate.net.

Prediction of Spectroscopic Properties

Density Functional Theory (DFT) is a primary computational method used to predict the spectroscopic properties of molecules with a high degree of accuracy. By calculating the electronic structure and vibrational modes, it is possible to simulate various types of spectra.

Theoretical vibrational spectra for molecules similar to this compound have been successfully calculated using DFT methods, often employing the B3LYP hybrid functional with a 6-311++G(d,p) basis set. These calculations yield vibrational frequencies and intensities that correspond to Fourier-Transform Infrared (FT-IR) and Raman spectroscopic measurements.

For the related compound, 3-methyl 2-vinyl pyridinium cation, extensive vibrational analysis has been performed. The molecule, consisting of 26 atoms, has 72 normal modes of vibration. The calculated vibrational frequencies aid in the assignment of experimentally observed spectral bands. Key vibrational modes include C-H stretching in the vinyl group and pyridine (B92270) ring, C=C and C=N stretching vibrations within the ring, and various in-plane and out-of-plane bending modes. For instance, the characteristic C=N stretching vibrations in pyridine derivatives are typically observed in the 1630–1510 cm⁻¹ region. The presence of the methyl and vinyl groups introduces specific vibrational signatures that can be precisely assigned through computational analysis based on the Potential Energy Distribution (PED).

Table 1: Selected Theoretical Vibrational Frequencies for the 3-Methyl-2-vinylpyridinium Cation Calculated using DFT B3LYP/6-311++G(d,p) method.

| Frequency (cm⁻¹) | Assignment (based on PED) |

| 3100-3000 | Aromatic C-H Stretching |

| 2980-2920 | Methyl C-H Stretching |

| 1635 | Pyridine Ring C=C Stretching |

| 1590 | Pyridine Ring C=N Stretching |

| 1475 | Vinyl C-H In-plane Bending |

| 1295 | C-CH₃ Stretching |

| 990 | Pyridine Ring Breathing |

| 830 | C-H Out-of-plane Bending |

While specific DFT studies predicting the full ¹H and ¹³C NMR spectra of this compound are not extensively documented in the literature, the methodology for such predictions is well-established. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP and extended basis sets, is a standard approach for calculating NMR chemical shifts of organic molecules, including pyridine derivatives.

These calculations involve optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors for each nucleus. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). Studies on similar heterocyclic systems have demonstrated that this approach can accurately predict chemical shifts, aiding in the structural elucidation and assignment of complex experimental spectra. For pyridine and its derivatives, theoretical calculations can effectively differentiate between protons and carbons in different positions on the ring (ortho, meta, para) and on substituent groups, accounting for the electronic effects of the nitrogen atom and the methyl and vinyl groups. For instance, ¹H NMR chemical shifts for 2-vinylpyridine (B74390) have been experimentally recorded, providing a basis for comparison with future theoretical predictions for the 3-methyl derivative.

Nonlinear Optical (NLO) Properties from Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of significant interest for applications in telecommunications and photonics. Computational methods can predict the NLO properties of molecules by calculating their polarizability and hyperpolarizability. DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) of the related 3-methyl 2-vinyl pyridinium phosphate.

The first hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation. A high β value suggests a strong NLO response. The calculations for the pyridinium derivative indicate a significant NLO response, driven by intramolecular charge transfer. The presence of the electron-donating methyl group and the π-conjugated vinyl group attached to the electron-accepting pyridinium ring enhances the molecular polarity and hyperpolarizability. These theoretical predictions are valuable for screening and designing new organic NLO materials.

Table 2: Calculated Electric Properties of 3-Methyl-2-vinylpyridinium Cation Calculated using DFT B3LYP/6-311++G(d,p) method.

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 3.58 | Debye |

| Mean Polarizability (α) | 16.45 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 2.17 x 10⁻³⁰ | esu |

Molecular Dynamics Simulations